molecular formula C6H5IO2S B8335570 Methyl 4-iodothiophene-3-carboxylate

Methyl 4-iodothiophene-3-carboxylate

Cat. No. B8335570
M. Wt: 268.07 g/mol
InChI Key: GDCAMBNIBCXENH-UHFFFAOYSA-N
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Patent
US06759429B2

Procedure details

Thiophene-3-caboxylic acid was treated with lithium diisopropylamide and iodine, and the resultant was reacted with (CH3)2SO4 in the presence of K2CO3 to give methyl 4-iodothiophene-3-carboxylate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]([C:6]([OH:8])=O)=[CH:2]1.C([N-]C(C)C)(C)C.[Li+].[I:17]I.COS([O:24][CH3:25])(=O)=O.C([O-])([O-])=O.[K+].[K+]>>[I:17][C:4]1[C:3]([C:6]([O:24][CH3:25])=[O:8])=[CH:2][S:1][CH:5]=1 |f:1.2,5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C=C(C=C1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COS(=O)(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
IC=1C(=CSC1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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